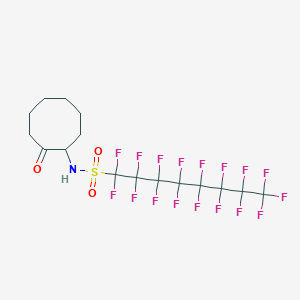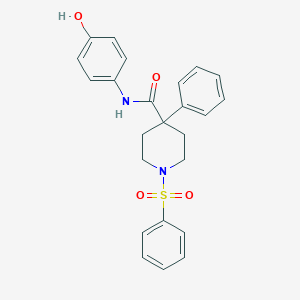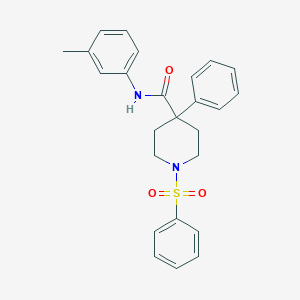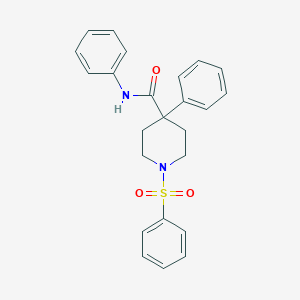![molecular formula C18H19N3O3S2 B285326 2-[benzenesulfonyl(methyl)amino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B285326.png)
2-[benzenesulfonyl(methyl)amino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[benzenesulfonyl(methyl)amino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.
Mecanismo De Acción
2-[benzenesulfonyl(methyl)amino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, this compound disrupts the signaling pathways that contribute to cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[benzenesulfonyl(methyl)amino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide in lab experiments is its specificity for CK2 inhibition, which reduces the potential for off-target effects. However, one limitation is that this compound may not be effective in all types of cancer, as the role of CK2 varies depending on the cancer type.
Direcciones Futuras
Future research on 2-[benzenesulfonyl(methyl)amino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide could focus on identifying potential combination therapies that could enhance its efficacy in cancer treatment. Additionally, further studies could investigate the potential use of this compound in other diseases or conditions where CK2 plays a role, such as inflammation and neurodegenerative diseases. Finally, the development of more potent and selective CK2 inhibitors could improve the therapeutic potential of this compound and other CK2 inhibitors.
Métodos De Síntesis
The synthesis of 2-[benzenesulfonyl(methyl)amino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide involves several steps, including the reaction of 2-aminobenzenesulfonamide with methyl chloroacetate to form 2-(methoxycarbonyl)benzenesulfonamide. This intermediate is then reacted with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-[benzenesulfonyl(methyl)amino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide has been shown to have potential applications in cancer research, particularly in the treatment of breast cancer. Studies have shown that this compound can inhibit the growth of breast cancer cells in vitro and in vivo. Additionally, this compound has been shown to sensitize breast cancer cells to chemotherapeutic agents, making it a potential adjuvant therapy.
Propiedades
Fórmula molecular |
C18H19N3O3S2 |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
2-[benzenesulfonyl(methyl)amino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C18H19N3O3S2/c1-21(26(23,24)13-7-3-2-4-8-13)12-17(22)20-18-15(11-19)14-9-5-6-10-16(14)25-18/h2-4,7-8H,5-6,9-10,12H2,1H3,(H,20,22) |
Clave InChI |
MYYYBHLQXOGDHO-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NC1=C(C2=C(S1)CCCC2)C#N)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CN(CC(=O)NC1=C(C2=C(S1)CCCC2)C#N)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone](/img/structure/B285246.png)


![4-({3-[(Dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B285251.png)



![2-{4-chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285256.png)
![N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide](/img/structure/B285259.png)
![N-[5-(anilinosulfonyl)-2,4-dimethylphenyl]acetamide](/img/structure/B285261.png)
![4,5-Dimethoxy-2-[({4-[(methylanilino)sulfonyl]-2-thienyl}carbonyl)amino]benzoic acid](/img/structure/B285263.png)
![2-[4-Chloro-2-methyl-5-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B285267.png)
![2-(4-Chloro-5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B285268.png)
![2-(4-Chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)acetamide](/img/structure/B285270.png)
